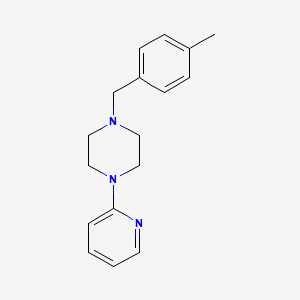
3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one, also known as thioflavin T, is a small molecule that has been widely used in scientific research for its unique fluorescent properties. Thioflavin T is a benzothiazole derivative and is commonly used as a fluorescent dye for detecting amyloid fibrils in biological samples.
作用機序
Thioflavin T binds to the beta-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one T to amyloid fibrils results in a conformational change of the molecule, which leads to an increase in fluorescence intensity. Thioflavin T has a high affinity for amyloid fibrils and can detect even small amounts of fibrils in biological samples.
Biochemical and physiological effects:
Thioflavin T has no known biochemical or physiological effects on living organisms. The molecule is non-toxic and does not interact with cellular processes. Thioflavin T is used solely as a research tool for detecting amyloid fibrils in biological samples.
実験室実験の利点と制限
Thioflavin T has several advantages as a research tool. It is a small molecule that can easily penetrate biological samples, including brain tissues and cerebrospinal fluid. Thioflavin T has a high affinity for amyloid fibrils and can detect even small amounts of fibrils in biological samples. Thioflavin T is also relatively inexpensive and easy to synthesize. However, 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one T has some limitations as a research tool. It is not specific for amyloid fibrils and can bind to other structures, including lipids and nucleic acids. Thioflavin T is also sensitive to pH and temperature changes, which can affect its fluorescence properties.
将来の方向性
Thioflavin T has been widely used in scientific research for several decades, and its applications continue to expand. Future research could focus on developing more specific fluorescent dyes for detecting amyloid fibrils and other protein aggregates. Researchers could also explore the use of 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one T in live-cell imaging and in vivo imaging of amyloid fibrils. Additionally, this compound T could be used to study the kinetics of protein-protein interactions and to screen potential drug candidates for their ability to inhibit protein aggregation.
合成法
Thioflavin T can be synthesized by reacting 2-hydroxybenzaldehyde with 2-aminobenzothiazole in the presence of acetic anhydride and sulfur. The reaction results in the formation of 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one as a yellowish-green powder. The synthesis of this compound T is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Thioflavin T is widely used in scientific research for its ability to bind to amyloid fibrils and emit fluorescence upon binding. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T is commonly used as a fluorescent dye for detecting amyloid fibrils in biological samples, including brain tissues and cerebrospinal fluid. Thioflavin T is also used to study the kinetics of amyloid fibril formation and to screen potential drug candidates for their ability to inhibit amyloid fibril formation.
特性
IUPAC Name |
3-(3-acetyl-5-hydroxy-2-sulfanylidene-1H-imidazol-4-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c1-6(17)16-10(12(19)15-13(16)20)9-7-4-2-3-5-8(7)14-11(9)18/h2-5,19H,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIJLGLKDPLGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=C(NC1=S)O)C2=C3C=CC=CC3=NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5869353.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5869357.png)

![1-[2-(ethylthio)benzoyl]azepane](/img/structure/B5869368.png)
![N-(2-furylmethyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5869376.png)
![3-[1-(3-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869378.png)
![1-[(4-ethoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5869386.png)
![2-methoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5869390.png)
![2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5869395.png)

![3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide](/img/structure/B5869418.png)

![5,6-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5869422.png)

